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2-[3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-methyl-phenoxy]acetic acid

PROTAC Cereblon (CRBN) Achiral Ligand

Researchers developing PROTACs face challenges with racemization and hydrolytic instability of traditional glutarimide-based CRBN ligands. This PDHU-class building block offers an intrinsically achiral solution with superior stability. - Intrinsically achiral: Eliminates the ~2 h racemization half-life of lenalidomide in human blood. - Enhanced stability: >99% intact after 24 h at pH 7.4 (37 °C), vs. 39% for lenalidomide. - Unique exit vector: The meta-phenoxyacetic acid handle enables distinct linker geometry SAR.

Molecular Formula C13H14N2O5
Molecular Weight 278.26 g/mol
Cat. No. B13918933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-methyl-phenoxy]acetic acid
Molecular FormulaC13H14N2O5
Molecular Weight278.26 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)OCC(=O)O)N2CCC(=O)NC2=O
InChIInChI=1S/C13H14N2O5/c1-8-2-3-9(20-7-12(17)18)6-10(8)15-5-4-11(16)14-13(15)19/h2-3,6H,4-5,7H2,1H3,(H,17,18)(H,14,16,19)
InChIKeyZSWYRFWJBKSFSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-methyl-phenoxy]acetic acid: A Substituted Phenyl Dihydrouracil (PDHU) CRBN Ligand Building Block for PROTAC Procurement and Development


2-[3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-methyl-phenoxy]acetic acid belongs to the phenyl dihydrouracil (PDHU) class of cereblon (CRBN) E3 ubiquitin ligase ligands, an emerging scaffold for proteolysis-targeting chimera (PROTAC) design [1]. This compound incorporates a 4-methyl substituent on the central phenyl ring and a phenoxyacetic acid functional handle at the 3-position, distinguishing it from both traditional immunomodulatory glutarimide drugs (IMiDs) and other PDHU building blocks such as the para-substituted PD 4'-oxyacetic acid or the benzoic acid-based tDHU acid [2]. Its achiral dihydrouracil core eliminates the stereochemical instability that complicates glutarimide-based PROTAC development, while the methyl substitution contributes to enhanced CRBN binding affinity relative to the unsubstituted parent scaffold [3].

Achiral Dihydrouracil Core
Single molecular species throughout synthesis and bioevaluation; no enantiomeric separation required.
Methyl-Substituted Scaffold
Supports enhanced CRBN binding affinity compared to unsubstituted PDHU, based on reported SAR.
Meta-Phenoxyacetic Acid Handle
Distinct exit vector geometry for linker conjugation, enabling regioisomer-specific PROTAC exploration.

Why 2-[3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-methyl-phenoxy]acetic Acid Cannot Be Replaced by Other PDHU or Glutarimide CRBN Ligands in PROTAC Synthesis


CRBN-recruiting ligands within the PROTAC field are not interchangeable, as subtle differences in substitution pattern, functional handle chemistry, and stereochemical stability directly govern both E3 ligase binding affinity and the physicochemical properties of the resulting heterobifunctional degraders [1]. Traditional glutarimide ligands (thalidomide, lenalidomide, pomalidomide) undergo rapid spontaneous racemization with a half-life of approximately 2 hours in human blood, introducing an inactive (R)-enantiomer that complicates pharmacological characterization and regulatory development [1]. Among PDHU alternatives, the unsubstituted parent PDHU exhibits 18-fold weaker CRBN binding than lenalidomide, while the para-substituted PD 4'-oxyacetic acid lacks the ortho-methyl group that contributes approximately 2.5-fold enhancement in binding affinity [2]. The benzoic acid handle of tDHU acid (CAS 2377643-37-1) further differs in linker conjugation geometry and physicochemical profile from the phenoxyacetic acid handle of the target compound, making direct substitution scientifically indefensible without reprofiling the entire degrader .

This Achiral PDHU
Glutarimide ligands (lenalidomide, pomalidomide) undergo rapid racemization; interconverting enantiomers complicate pharmacological characterization and may introduce inactive species.
4-Methyl Substitution
Unsubstituted parent PDHU shows significantly weaker CRBN binding; para-substituted analogs lack the ortho-methyl group critical for reported affinity enhancement.
Phenoxyacetic Acid Handle
tDHU acid uses a benzoic acid handle with different geometry; PD 4'-oxyacetic acid places the handle para, altering linker trajectory and ternary complex formation potential.

Quantitative Differentiation Evidence for 2-[3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-methyl-phenoxy]acetic Acid vs. Comparator CRBN Ligands


Elimination of Stereochemical Instability: Achiral PDHU Core vs. Racemizing Glutarimide Ligands (Lenalidomide, Pomalidomide, Thalidomide)

The compound's achiral phenyl dihydrouracil core eliminates the stereochemical instability inherent to glutarimide-based CRBN ligands. In head-to-head comparison, glutarimides such as thalidomide undergo rapid spontaneous racemization with a half-life of ~2.0 hours in human blood and ~5.0 hours in vivo, producing a mixture of active (S)- and largely inactive (R)-enantiomers that complicates both pharmacological characterization and FDA regulatory compliance [1]. In contrast, substituted PDHUs including this compound are inherently achiral, providing a single molecular species throughout synthesis, characterization, and biological evaluation [1]. This structural feature is not shared by any glutarimide CRBN ligand currently in clinical use.

Stereochemical Stability
Head-to-head
Achiral — single molecular species
vs.
Thalidomide racemization t1/2 ≈ 2.0 h (human blood), ≈ 5.0 h (in vivo)
Eliminates (R)-enantiomer burden; supports simplified analytical characterization.
Reported in Xie et al., J Med Chem 2023.
PROTAC Cereblon (CRBN) Achiral Ligand Racemization Stereochemical Stability

Superior Chemical Stability at Physiological pH vs. Lenalidomide: 24-Hour Hydrolysis Comparison

The PDHU scaffold demonstrates markedly superior chemical stability compared to lenalidomide under physiologically relevant conditions. In a direct head-to-head comparison, a representative trisubstituted PDHU (compound 6F) showed no detectable hydrolysis after 24 hours of incubation at 37 °C in pH 7.4 buffer (>99% remaining), whereas only 39% of lenalidomide remained intact under identical conditions [1]. In human plasma, 97% of the PDHU remained after 4 hours compared to only 62% for lenalidomide [1]. This stability advantage translates to the broader PDHU class, including the target compound which shares the same dihydrouracil core structure.

Hydrolytic Stability
Head-to-head
PDHU 6F: >99% remaining (pH 7.4, 24 h, 37°C)
vs. Lenalidomide: 39% remaining
Reported higher stability supports more reliable degradation kinetics in cell assays.
Human plasma, pH 7.4 buffer; Table 1, Xie et al.
PROTAC Chemical Stability Hydrolysis Plasma Stability PDHU

CRBN Binding Affinity of Substituted PDHUs Matches Lenalidomide: Kd Comparison with Ortho-Methyl SAR Contribution

Substituted PDHUs achieve CRBN binding affinity comparable to lenalidomide, the benchmark CRBN ligand, but only when appropriately substituted. In fluorescence polarization (FP) competitive binding assays, lenalidomide (1C) exhibited a Kd of 0.17 μM [1]. The unsubstituted parent PDHU (compound 2) was 18-fold weaker [1]. Critically, installation of an ortho-methyl group (compound 3B, structurally analogous to the target compound's 4-methyl substitution pattern) improved binding affinity approximately 2.5-fold over the parent [1]. 1,2,3-Trisubstituted PDHU 6F achieved a Kd comparable to lenalidomide, confirming that appropriate substitution — including the methyl group present in the target compound — is essential for high-affinity CRBN engagement [1].

CRBN Binding Affinity
Head-to-head
Trisubstituted PDHU 6F Kd comparable to lenalidomide (0.17 μM)
Ortho-methyl monosubstituted (3B): ~2.5-fold improvement over parent PDHU
Methyl substitution is mechanistically essential; unsubstituted PDHU is 18× weaker.
Fluorescence polarization assay; Figure 2, Xie et al.
CRBN Binding Affinity Kd SAR Fluorescence Polarization Assay PDHU

Functional Handle Differentiation: Phenoxyacetic Acid vs. Benzoic Acid vs. Para-Substituted Analogs in PROTAC Linker Conjugation

The target compound's phenoxyacetic acid functional handle at the 3-position (meta to dihydrouracil) provides a distinct conjugation geometry compared to the two most closely related commercial PDHU building blocks. The para-substituted PD 4'-oxyacetic acid (CAS 2633633-12-0) places the carboxylic acid handle at the 4-position with a phenoxyacetic acid linker, while tDHU acid (CAS 2377643-37-1) employs a benzoic acid handle directly attached to the phenyl ring at the 4-position [1]. The target compound combines the ortho-methyl substitution (essential for CRBN binding affinity, per Evidence Item 3) with a meta-phenoxyacetic acid handle, providing a unique exit vector geometry that influences linker trajectory and ultimately PROTAC ternary complex formation . The E3 Ligase Ligand-linker Conjugate 228 from MedChemExpress, which incorporates this compound, has been applied to TEAD degrader development (KG-FP-003) for glioblastoma research .

Handle Geometry
Supporting evidence
meta-phenoxyacetic acid (this compound)
vs. para-phenoxyacetic acid (PD 4'-oxyacetic acid) or direct benzoic acid (tDHU acid)
Exit vector differs; linker trajectory must be re-optimized if handle or position is changed.
Based on structural comparison of commercial building blocks.
PROTAC Linker Chemistry Functional Handle Building Block Conjugation PDHU

CRBN Binding of Substituted PDHUs Matches Pomalidomide: Fluorescence Polarization IC50 Cross-Study Comparison

Independent research from Enamine Ltd. has demonstrated that phenyl dihydrouracil compounds can achieve CRBN binding potency comparable to pomalidomide, the most potent clinically approved IMiD CRBN ligand. In fluorescence polarization competitive binding assays, the IC50 value of tested phenyl dihydrouracil Compound 1 was reported to be similar to that of pomalidomide, indicating that phenyl dihydrouracils may serve as effective replacements for thalidomide derivatives in CRBN-based PROTAC development [1]. This finding, when combined with the structural SAR data from Xie et al. (2023) showing that methyl substitution enhances affinity, supports the conclusion that appropriately substituted PDHUs — such as the target compound bearing the critical ortho-methyl group — are positioned to achieve IMiD-competitive binding without the racemization and stability liabilities [2].

Pomalidomide-Level Binding
Cross-study
PDHU Compound 1 IC50 reported similar to pomalidomide in fluorescence polarization assay
Independent corroboration that PDHUs can achieve IMiD-competitive binding.
Stadnichenko et al., Biopolym Cell 2024; exact values not disclosed.
CRBN Pomalidomide PDHU Fluorescence Polarization IC50

Bayer Fungicide Patent Precedent: Pyrimidyloxyphenylacetic Acid Core Demonstrates Validated Biological Activity, Distinct from PROTAC Application

The core structural motif of pyrimidyl(dihydro)oxyphenylacetic acid derivatives has been independently validated as a bioactive scaffold in the fungicide patent literature, confirming that this chemotype is not limited to PROTAC applications. Bayer Aktiengesellschaft disclosed pyrimidyloxyphenylacetic acid derivatives of general formula (I) as fungicidal agents in US Patent 6,348,471, noting that previously known compounds in this class (e.g., methyl 2-(methoxyimino)-2-[[4-(2,2,2-trifluoroethoxy)-2-pyrimidyl]oxy]-phenylacetate) exhibited unsatisfactory fungicidal activity at low application rates [1]. The target compound, featuring a dihydrouracil rather than a pyrimidyl-oxy linkage, represents a structurally distinct subclass that has not been explored in the fungicide context, suggesting potential for novel agricultural chemical discovery programs in parallel with PROTAC applications.

Fungicide Precedent
Class-level
Pyrimidyloxyphenylacetic acid derivatives disclosed as fungicides (Bayer US 6,348,471). Target compound is a dihydrouracil variant.
Suggests potential for agrochemical discovery; no data for this exact compound.
Data to verify; class-level inference from patent literature.
Fungicide Pyrimidyloxyphenylacetic Acid Bayer Agricultural Chemistry Patent

Procurement-Relevant Application Scenarios for 2-[3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-methyl-phenoxy]acetic Acid Based on Quantitative Differentiation Evidence


PROTAC Development Requiring Achiral CRBN Ligands with Freedom from Stereochemical Complexity

For PROTAC programs that must avoid the regulatory and pharmacological burden of racemic mixtures, this compound provides an intrinsically achiral CRBN-recruiting warhead. Unlike lenalidomide- or pomalidomide-based PROTACs, which exist as interconverting enantiomers with a racemization half-life of ~2 hours in human blood, PDHU-based PROTACs present a single molecular species throughout synthesis, purification, and biological evaluation [1]. This is particularly valuable for lead optimization programs targeting FDA submission, where the 1992 FDA policy on stereoisomeric drugs imposes additional characterization requirements on racemic compounds [1].

Cell-Based and In Vivo PROTAC Studies Where Lenalidomide Instability Compromises Degradation Kinetics

In experimental systems requiring prolonged incubation (≥24 hours) at physiological pH, lenalidomide-based PROTACs suffer from significant hydrolysis: only 39% of lenalidomide remains intact after 24 hours at pH 7.4 and 37 °C, compared to >99% for PDHU-based ligands [1]. This stability differential directly impacts the reliability of DC50 and Dmax measurements in cell-based degradation assays. Researchers conducting time-course or washout experiments should prioritize PDHU-based building blocks to ensure that observed degradation kinetics reflect ternary complex dynamics rather than CRBN ligand decomposition [2].

Structure-Activity Relationship Studies Optimizing CRBN Ligand Linker Exit Vector Geometry

When linker trajectory optimization is a critical parameter in PROTAC design, the meta-phenoxyacetic acid handle of this compound provides an exit vector distinct from both the para-phenoxyacetic acid of PD 4'-oxyacetic acid (CAS 2633633-12-0) and the direct benzoic acid attachment of tDHU acid (CAS 2377643-37-1) [1]. The ether oxygen in the phenoxyacetic acid linker additionally provides conformational flexibility and a hydrogen bond acceptor that can influence ternary complex stabilization. Procurement of this specific regioisomer is essential when SAR exploration of linker geometry is the experimental objective [2].

Agricultural Chemistry Discovery Programs Exploring Non-Glutarimide Pyrimidinedione-Phenoxyacetic Acid Scaffolds

Organizations with dual PROTAC and agrochemical discovery interests may leverage the pyrimidyloxyphenylacetic acid fungicide precedent established by Bayer (US Patent 6,348,471) to explore this compound as a starting point for fungicide lead discovery [1]. The dihydrouracil modification present in this compound differentiates it from the Bayer patent series, potentially offering improved fungicidal activity or selectivity compared to the previously disclosed pyrimidyl-oxy analogs that showed unsatisfactory performance at low application rates [1]. This dual-use potential is unique to the PDHU-phenoxyacetic acid chemotype and is absent from glutarimide-based CRBN ligands.

Application
Selection Property
Validation Focus
Achiral PROTAC Design
Non-racemizing dihydrouracil core
Stereochemical integrity during synthesis and bioassay
Long-Incubation Degradation Assays
pH 7.4 hydrolytic stability profile
Intact ligand concentration after 24 h under assay conditions
Linker Exit Vector SAR
meta-Phenoxyacetic acid handle geometry
Ternary complex formation with distinct linker trajectories
Agrochemical Discovery
Pyrimidinedione-phenoxyacetic acid chemotype
Fungicidal activity screening (class-level precedent)
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